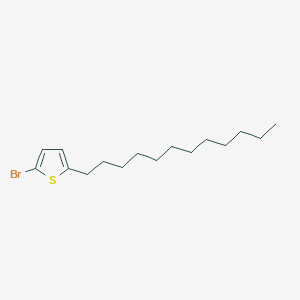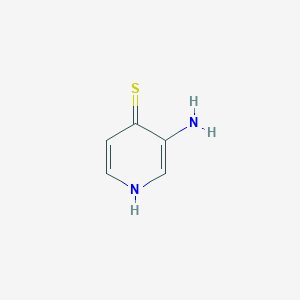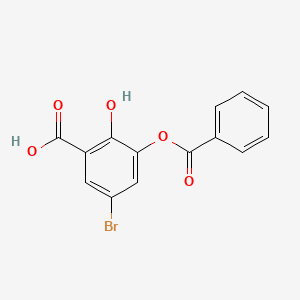
2-Bromo-5-dodecylthiophene
Overview
Description
2-Bromo-5-dodecylthiophene is an organic compound with the molecular formula C16H27BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a dodecyl (twelve-carbon) alkyl chain at the fifth position of the thiophene ring. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2-Bromo-5-dodecylthiophene is a building block used in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its primary targets are the molecular structures of these materials, where it contributes to their solubility, thermal stability, and film morphology .
Mode of Action
The compound is obtained by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS) . The bromo group at the end of the molecule provides functionality for cross-coupling or nucleophilic aromatic substitution reactions . These reactions extend the conjugation of the targeted molecules, enhancing their electronic properties .
Biochemical Pathways
As a building block for semiconducting polymers and oligomers, this compound plays a role in the synthesis pathways of these materials . The extended conjugation resulting from its incorporation can affect the electronic properties of the final product .
Result of Action
The incorporation of this compound into semiconducting polymers and oligomers enhances their solubility, thermal stability, and film morphology . This can lead to improved performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For instance, its storage temperature is recommended to be between 2-8°C . These factors can affect the compound’s stability, efficacy, and the overall performance of the materials it helps synthesize .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-dodecylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting materials. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is synthesized by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS), where the bromo group provides functionality for cross-coupling or nucleophilic aromatic substitution reactions . These interactions are crucial for extending the conjugation of targeted molecules, enhancing their solubility and processability in organic electronics .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its application in organic electronics. It influences cell function by improving the solubility and thermal stability of semiconducting materials, which are essential for the development of OFETs and OPVs . These improvements can impact cell signaling pathways, gene expression, and cellular metabolism by providing more efficient and stable electronic materials for various applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The bromo group in the compound allows for cross-coupling reactions, which are essential for the synthesis of semiconducting polymers and oligomers . These reactions involve the formation of covalent bonds between the compound and other molecules, leading to the creation of extended conjugated systems that enhance the electronic properties of the resulting materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known for its thermal stability, which ensures its long-term effectiveness in organic electronic applications . Its stability can be influenced by factors such as temperature and exposure to light, which may lead to degradation over time . Long-term studies in vitro and in vivo have shown that the compound maintains its effectiveness in enhancing the properties of semiconducting materials .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively enhances the solubility and thermal stability of semiconducting materials without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing the compound’s benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of semiconducting materials. The compound interacts with enzymes and cofactors during its synthesis, facilitating the formation of extended conjugated systems . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency and stability of the resulting materials .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in organic electronic applications . The compound’s solubility and thermal stability also play a role in its transport and distribution, ensuring its consistent performance in various settings .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, ensuring its proper integration into semiconducting materials . The compound’s interactions with biomolecules and enzymes also play a role in its subcellular localization, enhancing its overall effectiveness in organic electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-dodecylthiophene is typically synthesized through the bromination of 5-dodecylthiophene. The reaction involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-dodecylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Major Products:
Substitution Reactions: Formation of various substituted thiophenes.
Coupling Reactions: Formation of extended conjugated systems and polymers.
Oxidation and Reduction: Formation of thiophene oxides or reduced thiophene derivatives
Scientific Research Applications
2-Bromo-5-dodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Field-Effect Transistors (OFETs): The compound is used as a building block for semiconducting polymers and oligomers, enhancing solubility and mobility.
Organic Photovoltaics (OPVs): It is employed in the synthesis of materials for solar cells, improving their efficiency and stability.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of light-emitting materials with improved performance.
Liquid Crystals: It is involved in the synthesis of semiconducting calamitic and discotic liquid crystals, contributing to the development of advanced display technologies
Comparison with Similar Compounds
2-Bromo-5-hexylthiophene: Similar structure with a shorter hexyl chain, used in similar applications but with different solubility and processing properties.
2-Bromo-5-octylthiophene: Contains an octyl chain, offering a balance between solubility and electronic properties.
2-Bromo-5-decylthiophene: Features a decyl chain, providing intermediate properties between hexyl and dodecyl derivatives
Uniqueness: 2-Bromo-5-dodecylthiophene is unique due to its long dodecyl chain, which significantly enhances its solubility and processability in organic solvents. This makes it particularly valuable in the synthesis of high-performance materials for organic electronics, where solubility and film-forming properties are crucial .
Properties
IUPAC Name |
2-bromo-5-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAVYMGWTYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153561-74-1 | |
| Record name | 2-Bromo-5-dodecylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)







